molecular formula C13H20ClNO2 B14704632 1-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride CAS No. 22792-42-3

1-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride

Cat. No.: B14704632
CAS No.: 22792-42-3
M. Wt: 257.75 g/mol
InChI Key: ZANQMSNCULSKGO-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a 3,4-dimethoxybenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride typically involves the reaction of 3,4-dimethoxybenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene, and the product is isolated as a hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can produce various substituted benzyl pyrrolidine compounds.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxybenzyl)piperidine hydrochloride
  • 3,4-Dimethoxybenzylamine
  • 3,4-Dimethoxybenzyl chloride

Uniqueness

1-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride is unique due to its specific structural features, such as the presence of both the pyrrolidine ring and the 3,4-dimethoxybenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

22792-42-3

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C13H19NO2.ClH/c1-15-12-6-5-11(9-13(12)16-2)10-14-7-3-4-8-14;/h5-6,9H,3-4,7-8,10H2,1-2H3;1H

InChI Key

ZANQMSNCULSKGO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCCC2)OC.Cl

Origin of Product

United States

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